molecular formula C16H15BrO2 B6299724 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane CAS No. 107967-74-8

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane

Cat. No.: B6299724
CAS No.: 107967-74-8
M. Wt: 319.19 g/mol
InChI Key: KGIZYTWKJYWYLZ-UHFFFAOYSA-N
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Description

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane (CAS 107967-74-8) is a high-purity organic compound with the molecular formula C₁₆H₁₅BrO₂ and a molecular weight of 319.19 g/mol . This chemical features a unique structure combining a 4'-bromobiphenyl moiety with a 2-methyl-1,3-dioxolane group. The 1,3-dioxolane functional group is widely recognized in synthetic chemistry as a protective group for carbonyls, allowing for selective reactions elsewhere on the molecule under basic or nucleophilic conditions . This characteristic makes it an invaluable synthetic intermediate for constructing complex molecules, particularly in pharmaceutical research and materials science. The bromine atom on the biphenyl system offers a versatile handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, enabling the synthesis of extended conjugated systems . As a specialist building block, it is essential for researchers developing new chemical entities. The compound requires careful handling; please refer to the Safety Data Sheet for comprehensive hazard and precautionary information. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIZYTWKJYWYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the use of isopropyl nitrite as a diazotizing reagent, which reacts with aniline derivatives and benzene derivatives in the presence of a copper catalyst . This method is favored for its mild conditions and good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by cyclization to form the dioxolane ring. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different biphenyl compounds with new functional groups.

Scientific Research Applications

Organic Synthesis

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the development of complex organic molecules.

Case Study: Synthesis of Functionalized Dioxolanes
In a study focusing on the synthesis of functionalized dioxolanes, this compound was utilized to create derivatives that exhibit enhanced biological activity. The modification of the dioxolane ring allows for the introduction of diverse functional groups, which can be further explored for pharmaceutical applications .

Material Science

The compound's unique properties enable its use in material science, particularly in the development of polymers and other materials with specific characteristics.

Case Study: Polymer Blends
Research has demonstrated that incorporating this compound into polymer blends can significantly improve thermal stability and mechanical properties. These enhancements are attributed to the bromine atom's influence on the polymer matrix's intermolecular interactions .

Pharmaceutical Applications

Due to its structural features, this compound has potential applications in drug design and development.

Case Study: Anticancer Agents
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through its bromine and dioxolane functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dioxolane Derivatives

2-(4-Bromophenyl)-1,3-dioxolane
  • Structure : Lacks the methyl group and biphenyl moiety, featuring a single bromophenyl group attached to the dioxolane ring.
  • Properties : Simpler structure results in lower molecular weight (229.08 g/mol vs. ~371.25 g/mol for the target compound) and higher solubility in polar solvents.
  • Applications : Used as a protecting group for aldehydes in organic synthesis .
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • Structure: Contains a bromomethyl group and additional chlorophenoxy substituents.
  • Properties: Increased steric hindrance and halogen content enhance thermal stability (decomposition temperature >200°C) but reduce solubility in non-polar solvents.
  • Applications : Intermediate in agrochemicals, particularly pesticides, due to its halogenated aromatic system .
(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
  • Structure : Chiral dioxolane with a bromoethyl chain.
  • Properties : Chirality makes it useful in asymmetric synthesis. Higher cost ($2,913/2.5g) due to enantiomeric purity requirements .

Brominated Biphenyl Derivatives

Brodifacoum
  • Structure : Complex coumarin derivative with a brominated biphenyl group.
  • Properties : High molecular weight (523.43 g/mol) and lipophilicity contribute to its use as a rodenticide. Unlike the target compound, it exhibits significant bioaccumulation risks .
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoates
  • Structure : Biphenyl core with an ester-linked benzoyl group.
  • The target compound lacks this ester functionality, limiting direct biological activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane C20H19BrO2 371.25 Not reported Bromobiphenyl, 1,3-dioxolane
2-(4-Bromophenyl)-1,3-dioxolane C9H9BrO2 229.08 45–50 Bromophenyl, 1,3-dioxolane
Brodifacoum C31H23BrO3 523.43 228–230 Bromobiphenyl, coumarin

Key Research Findings

  • Crystallographic Behavior : Introduction of biphenyl moieties (as in the target compound) enhances crystal packing density, improving thermal stability compared to simpler dioxolanes .
  • Reactivity: The bromine atom in the target compound enables efficient cross-coupling reactions, unlike non-halogenated analogs .

Biological Activity

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane (CAS No. 107967-74-8) is an organic compound characterized by its unique structure that includes a bromine atom and a dioxolane ring. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

  • Molecular Formula : C16H15BrO2
  • Molecular Weight : 319.19 g/mol
  • Structure : The compound features a biphenyl moiety with a bromine substituent at the para position and a dioxolane ring attached to a methyl group.

Biological Activity Overview

Research on the biological activity of this compound has suggested various potential applications, particularly in pharmacology. The compound's structure allows it to interact with biological targets, which may lead to therapeutic effects.

Potential Therapeutic Applications

Study 1: Anticancer Activity

A study focusing on structurally related compounds reported significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar biphenyl and dioxolane structures demonstrated IC50 values ranging from 0.1 µM to 10 µM against HL-60 leukemia cells . While specific data for our compound is not yet available, these findings suggest a promising avenue for further investigation.

Study 2: Enzyme Inhibition

Research into enzyme inhibitors has identified that modifications in the biphenyl structure can lead to varying degrees of potency against specific targets like phosphoinositide kinases . This highlights the importance of structural optimization in developing effective pharmacological agents.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Range (µM)Notes
AnticancerVarious biphenyl derivatives0.1 - 10Significant activity against cancer cells
Enzyme InhibitionPhosphatidylinositol inhibitorsVariesStructural modifications affect potency
AntimicrobialDioxolane derivativesNot specifiedPotential efficacy against pathogens

Q & A

Q. How can this compound serve as a monomer in polymer research?

  • Methodological Answer :
  • Functionalize the dioxolane ring via ring-opening polymerization (ROP) using Lewis acid catalysts (e.g., Sn(Oct)₂).
  • Characterize polymer thermal properties (Tg, Tm) via DSC and GPC for molecular weight distribution .

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